Mgbcp Exhibits 8-Fold Higher In Vitro Absorption Compared to Magnesium Oxide and 17% Greater Bioavailability than a Competitor's Chelate
In a controlled in vitro study, Chelamax® Magnesium Bisglycinate (Mgbcp) demonstrated an absorption rate of 64%, compared to just 8% for magnesium oxide [1]. Furthermore, a direct head-to-head comparison revealed that this specific Mgbcp formulation was 17% more bioavailable than Albion® magnesium bisglycinate .
| Evidence Dimension | In vitro absorption rate |
|---|---|
| Target Compound Data | 64% |
| Comparator Or Baseline | Magnesium Oxide: 8%; Albion® magnesium bisglycinate: ~54.7% (calculated as 64% / 1.17) |
| Quantified Difference | 8-fold higher than oxide; 17% higher than Albion® |
| Conditions | In vitro cell culture model (gastrointestinal tract simulation) |
Why This Matters
For procurement and formulation, these data quantify that a specific, fully chelated Mgbcp source can deliver superior absorption efficiency, directly impacting the effective dose and potential clinical efficacy of a finished product.
- [1] Innophos. (2024). Innophos' magnesium nutraceuticals demonstrate superior bioavailability in recent study. Nutraceutical Business Review. View Source
